molecular formula C25H23N3O2 B5555684 2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 879045-16-6

2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5555684
CAS No.: 879045-16-6
M. Wt: 397.5 g/mol
InChI Key: BUNNUHHJZKHAIH-UHFFFAOYSA-N
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Description

2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin-1-one core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the core structure.

    Addition of the pyridinyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to certain receptors in the body, modulating their activity.

    Enzymes: It can inhibit or activate specific enzymes, affecting various biochemical pathways.

    Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one: This compound is unique due to its specific structural features and potential biological activities.

    Other dibenzo[b,e][1,4]diazepin-1-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

9-(2-methoxyphenyl)-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-30-23-9-5-2-6-18(23)17-14-21-24(22(29)15-17)25(16-10-12-26-13-11-16)28-20-8-4-3-7-19(20)27-21/h2-13,17,25,27-28H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNNUHHJZKHAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=NC=C5)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117388
Record name 2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879045-16-6
Record name 2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879045-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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